Biochemical Potency vs. BI-3231 and Compound 32
HSD17B13-IN-44 demonstrates inhibitory activity against HSD17B13 with an IC50 of < 0.1 μM (< 100 nM) using estradiol as substrate . This potency places it in a distinctly lower tier compared to the ultra-high potency tool compound BI-3231 (IC50 = 1 nM, Ki = 0.7 nM) and the optimized preclinical candidate compound 32 (IC50 = 2.5 nM) [1]. The approximately 40- to 100-fold difference in biochemical potency indicates that HSD17B13-IN-44 is not a direct functional substitute for these higher-potency chemical probes and may be suited for experimental contexts where moderate target engagement is desirable or where off-target liability screening requires a comparator with distinct potency characteristics.
| Evidence Dimension | Biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | < 0.1 μM (< 100 nM) |
| Comparator Or Baseline | BI-3231: 1 nM; Compound 32: 2.5 nM; HSD17B13-IN-7: 180 nM |
| Quantified Difference | HSD17B13-IN-44 is ~40-100x less potent than BI-3231/Compound 32; comparable to HSD17B13-IN-7 |
| Conditions | Biochemical assay using estradiol as substrate |
Why This Matters
Potency tier differentiation guides selection of appropriate inhibitor concentration ranges for cell-based assays and determines whether a compound can serve as a validated comparator for high-potency chemical probes.
- [1] Chen L, et al. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. J Med Chem. 2025;68(11):11127-11148. View Source
